molecular formula C20H16FN5O3 B2760872 2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-02-3

2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2760872
CAS No.: 869069-02-3
M. Wt: 393.378
InChI Key: SDELODFZJGGHRP-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine class of molecules This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.

    Introduction of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the purine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a similar nucleophilic substitution reaction.

    Final Coupling and Oxidation: The final step involves coupling the intermediate compounds and oxidizing them to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated purine derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of purine derivatives in various chemical reactions.

Biology

In biological research, 2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is investigated for its potential as a biochemical probe. Its interactions with enzymes and nucleic acids are of particular interest.

Medicine

Medicinally, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl and fluorophenyl groups may enhance its binding affinity and specificity. The purine core is crucial for its biological activity, potentially interfering with nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 2-(2-Ethoxyphenyl)-9-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 2-(2-Ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxylate

Uniqueness

The uniqueness of 2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the ethoxy and fluorophenyl groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(2-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-2-29-14-6-4-3-5-13(14)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)12-9-7-11(21)8-10-12/h3-10H,2H2,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDELODFZJGGHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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